molecular formula C21H12FN3O6 B2556833 7-Fluoro-2-(5-methylisoxazol-3-yl)-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 874396-95-9

7-Fluoro-2-(5-methylisoxazol-3-yl)-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No. B2556833
CAS RN: 874396-95-9
M. Wt: 421.34
InChI Key: YCLQLQXESPUYGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Fluoro-2-(5-methylisoxazol-3-yl)-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a useful research compound. Its molecular formula is C21H12FN3O6 and its molecular weight is 421.34. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

  • Research has explored the synthesis and properties of compounds involving complex heterocyclic frameworks similar to the queried compound. These studies contribute to our understanding of novel synthetic routes and the chemical behavior of such compounds under different conditions. For example, compounds with structural similarities have been synthesized and investigated for their photo-induced oxidation capabilities and electrochemical properties, offering insights into potential applications in chemical synthesis and materials science (Nitta et al., 2005).

Biological and Pharmacological Potential

  • Compounds bearing resemblance in structural complexity have been evaluated for their biological activities, such as anticonvulsant and antibacterial properties. These studies indicate the potential of such complex molecules in drug discovery and development for various diseases. For instance, derivatives of pyrrolidine-dione have shown promising anticonvulsant activities, highlighting the therapeutic potential of similar compounds (Malik et al., 2014).

Sensor and Material Science Applications

  • Research into dipyrrolyl derivatives bearing electron-withdrawing groups has demonstrated the application of such compounds in sensing, specifically for fluoride ions. This indicates the potential of structurally similar compounds in the development of chemical sensors and materials for environmental monitoring (Ghosh et al., 2004).

Antitumor and Anticancer Research

  • The structural motifs present in the queried compound are found in molecules that have been synthesized and evaluated for their cytotoxic activities against various cancer cell lines. These studies suggest the possibility of such compounds to serve as leads in the development of new anticancer agents, based on their ability to inhibit tumor growth and induce apoptosis in cancer cells (Fadda et al., 2012).

properties

IUPAC Name

7-fluoro-2-(5-methyl-1,2-oxazol-3-yl)-1-(3-nitrophenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H12FN3O6/c1-10-7-16(23-31-10)24-18(11-3-2-4-13(8-11)25(28)29)17-19(26)14-9-12(22)5-6-15(14)30-20(17)21(24)27/h2-9,18H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCLQLQXESPUYGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)N2C(C3=C(C2=O)OC4=C(C3=O)C=C(C=C4)F)C5=CC(=CC=C5)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H12FN3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.